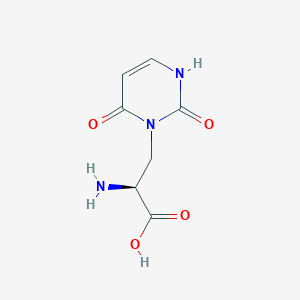
Isowillardiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isowillardiine is a non-proteinogenic alpha-amino acid.
Applications De Recherche Scientifique
Structural Characteristics
Isowillardiine, like willardiine, is classified as a nucleobase amino acid. Its structure includes a pyrimidine ring, which contributes to its biological activity. The compound has been studied for its agonistic effects on non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, specifically AMPA and kainate receptors. These receptors are crucial for mediating excitatory neurotransmission in the central nervous system.
Pharmacological Studies
This compound and its analogs have been extensively used to investigate the binding affinities and pharmacodynamics associated with AMPA and kainate receptors. These studies are vital for understanding how slight modifications in molecular structure can lead to significant changes in receptor activity:
- Binding Affinity : Research has shown that various analogs of this compound exhibit different binding affinities for AMPA and kainate receptors. For instance, derivatives such as 5-fluorowillardiine have been identified as selective agonists for AMPA receptors, with a reported potency significantly higher than that of AMPA itself .
- Structure-Activity Relationship : The exploration of this compound's analogs has led to insights into the structural modifications necessary to convert agonists into antagonists at these receptors. This relationship is crucial for drug design aimed at targeting specific receptor subtypes .
Neurobiological Research
This compound's role in neurobiology primarily revolves around its interaction with glutamate signaling pathways:
- Neurological Disorder Models : this compound has been utilized in animal models to study diseases characterized by dysregulated glutamate signaling, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Its effects on neuronal excitability and synaptic plasticity are being investigated to understand potential therapeutic benefits .
- Behavioral Assays : In behavioral studies involving mouse models, this compound has been administered to assess its impact on learning, memory, and other cognitive functions influenced by glutamate receptor activity .
Epilepsy Research
In studies examining the role of kainate receptors in epilepsy, this compound analogs have been shown to modulate seizure activity in transgenic mouse models. For example:
- GluK1 Antagonists : Research indicates that antagonists derived from this compound can prevent seizure activity by inhibiting GluK1 subunits of kainate receptors. This approach highlights the potential of these compounds in developing anti-epileptic therapies .
Pain Management
This compound's derivatives have also demonstrated analgesic properties in preclinical models:
- Analgesic Effects : Studies have reported that certain kainate receptor antagonists derived from this compound can reduce pain responses in animal models, suggesting a potential application in pain management therapies .
Potential Therapeutic Applications
Given its pharmacological properties, this compound presents several potential therapeutic applications:
- Major Depressive Disorder : As an agonist of AMPA receptors, this compound and its analogs are being explored as novel treatments for major depressive disorder. The modulation of glutamatergic signaling through AMPA receptor activation may offer new avenues for antidepressant development .
- Neuroprotective Strategies : The ability of this compound-derived compounds to selectively target excitatory neurotransmission could be harnessed for neuroprotective strategies against excitotoxicity associated with various neurological disorders .
Propriétés
Numéro CAS |
21381-33-9 |
|---|---|
Formule moléculaire |
C7H9N3O4 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |
Clé InChI |
AZSWUZQIIMMKOZ-BYPYZUCNSA-N |
SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
SMILES isomérique |
C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
Key on ui other cas no. |
21381-33-9 |
Synonymes |
eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















